molecular formula C23H14Cl4N2O3 B295571 4-{3,5-Dichloro-2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{3,5-Dichloro-2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No. B295571
M. Wt: 508.2 g/mol
InChI Key: SATKWXZBHWHXEM-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3,5-Dichloro-2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. The compound is commonly referred to as DDB, and it has been studied extensively for its mechanism of action and physiological effects. In

Mechanism of Action

The mechanism of action of DDB is not fully understood, but it is thought to work by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune system and inflammation. Inhibition of NF-κB activation leads to a decrease in the production of inflammatory cytokines and chemokines, which can help to reduce inflammation and tumor growth.
Biochemical and Physiological Effects
DDB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. DDB has also been shown to inhibit the production of inflammatory cytokines and chemokines, which can help to reduce inflammation and tumor growth. Additionally, DDB has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using DDB in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, DDB has been shown to have a number of potential therapeutic applications, which makes it a promising candidate for further research. However, one limitation of using DDB in lab experiments is that it can be difficult to synthesize, and the yield of the reaction is relatively low. Additionally, DDB has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are a number of future directions for research on DDB. One area of interest is the development of new synthetic methods for DDB that can improve the yield of the reaction. Additionally, further research is needed to determine the safety and efficacy of DDB in humans, and to identify any potential side effects. Another area of interest is the development of new derivatives of DDB that may have improved therapeutic properties. Finally, further research is needed to explore the potential use of DDB in the treatment of other diseases, such as fungal and bacterial infections.

Synthesis Methods

The synthesis of DDB involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with 3,4-dichlorobenzyl alcohol in the presence of a base to form the corresponding benzyl ether. The benzyl ether is then treated with 1-phenyl-3,5-pyrazolidinedione to form DDB. The yield of this reaction is typically around 60% to 70%.

Scientific Research Applications

DDB has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. DDB has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DDB has been investigated for its potential use as an antifungal and antibacterial agent.

properties

Molecular Formula

C23H14Cl4N2O3

Molecular Weight

508.2 g/mol

IUPAC Name

(4E)-4-[[3,5-dichloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C23H14Cl4N2O3/c24-15-9-14(10-17-22(30)28-29(23(17)31)16-4-2-1-3-5-16)21(20(27)11-15)32-12-13-6-7-18(25)19(26)8-13/h1-11H,12H2,(H,28,30)/b17-10+

InChI Key

SATKWXZBHWHXEM-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)Cl)Cl)OCC4=CC(=C(C=C4)Cl)Cl)/C(=O)N2

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC(=C3OCC4=CC(=C(C=C4)Cl)Cl)Cl)Cl)C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)Cl)Cl)OCC4=CC(=C(C=C4)Cl)Cl)C(=O)N2

Origin of Product

United States

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